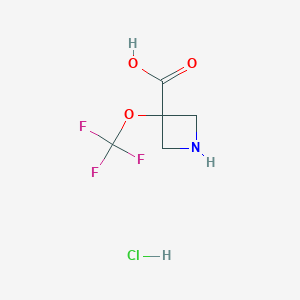
3-(Trifluoromethoxy)azetidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethoxy)azetidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of azetidines.
Preparation Methods
The synthesis of 3-(Trifluoromethoxy)azetidine-3-carboxylic acid hydrochloride involves several steps. One common method includes the thermal isomerization of aziridines, followed by base-promoted cyclization of dibromo amino esters to yield the desired azetidine derivatives . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(Trifluoromethoxy)azetidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
3-(Trifluoromethoxy)azetidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological processes.
Industry: It is used in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)azetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(Trifluoromethoxy)azetidine-3-carboxylic acid hydrochloride can be compared with other azetidine derivatives, such as:
3-Bromoazetidine-3-carboxylic acid: Similar in structure but with a bromine atom instead of a trifluoromethoxy group.
Azetidine-2-carboxylic acid: Lacks the trifluoromethoxy group and has different reactivity and applications. The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C5H7ClF3NO3 |
|---|---|
Molecular Weight |
221.56 g/mol |
IUPAC Name |
3-(trifluoromethoxy)azetidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H6F3NO3.ClH/c6-5(7,8)12-4(3(10)11)1-9-2-4;/h9H,1-2H2,(H,10,11);1H |
InChI Key |
LWUOKXPDCXDSNA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C(=O)O)OC(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


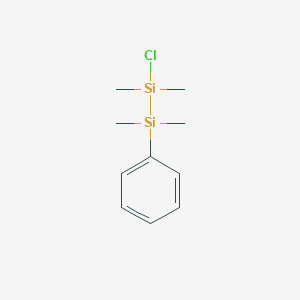


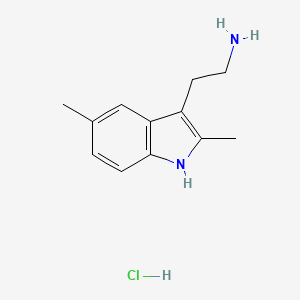
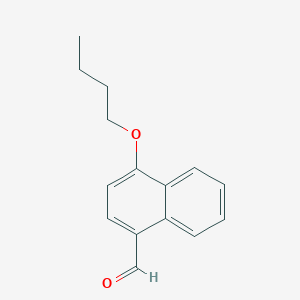

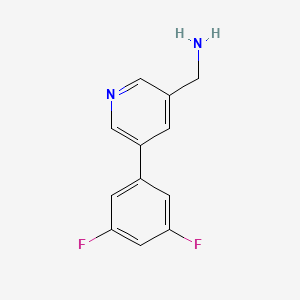

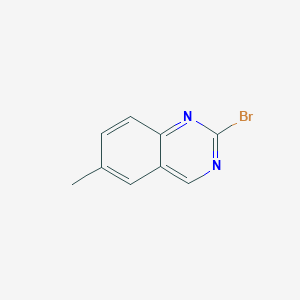
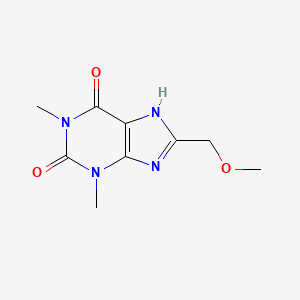



![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)
